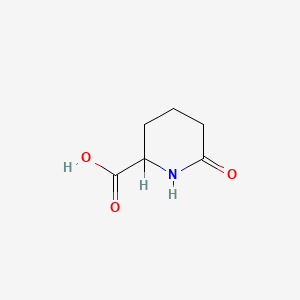

6-Oxo-piperidine-2-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'acide D-pyrohomoglutamique peut être synthétisé par la cyclisation de l'acide D-homoglutamique. Le processus implique le chauffage de l'acide D-homoglutamique pour induire la cyclisation, ce qui conduit à la formation du cycle lactame . Les conditions réactionnelles comprennent généralement des températures élevées et peuvent nécessiter la présence d'un catalyseur pour faciliter le processus de cyclisation.

Méthodes de production industrielle: La production industrielle de l'acide D-pyrohomoglutamique implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir une haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions: L'acide D-pyrohomoglutamique subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des dérivés oxo correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle.

Substitution: Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés hydroxy .

Applications de recherche scientifique

L'acide D-pyrohomoglutamique a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme par lequel l'acide D-pyrohomoglutamique exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut agir comme un intermédiaire dans les voies métaboliques des acides aminés et la biosynthèse des protéines . La structure unique du composé lui permet de participer à diverses réactions biochimiques, influençant l'activité des enzymes et d'autres protéines.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

One of the primary applications of 6-oxo-piperidine-2-carboxylic acid is its use as a reactant in the synthesis of bioactive compounds. It has been utilized in the formation of functionalized β-lactam N-heterocycles. These compounds are notable for their potential as antibacterial agents and are synthesized through carboxymethylproline synthase-catalyzed cyclization reactions. Such reactions have led to the development of new classes of antibiotics that target resistant bacterial strains .

Table 1: Synthesis Applications of this compound

Biomarker for Pyridoxine-Dependent Epilepsy

Recent studies have identified this compound as a novel biomarker for pyridoxine-dependent epilepsy (PDE). This condition is characterized by a deficiency in vitamin B6 metabolism, leading to the accumulation of specific metabolites. The stability of this compound in biological samples makes it suitable for newborn screening programs aimed at early diagnosis and treatment of PDE. In affected individuals, elevated levels of this metabolite have been detected in blood, plasma, urine, and cerebrospinal fluid .

Table 2: Biomarker Characteristics

| Sample Type | Concentration (μmol/mg creatinine) |

|---|---|

| Urine (Patient 1) | 156.8 |

| Urine (Patient 2) | 122.2 |

| Plasma (Patient 1) | 2.7 ± 0.1 |

| Plasma (Patient 2) | 4.1 ± 0.1 |

Role in Penicillin Biosynthesis

This compound has been linked to the biosynthesis of penicillin V during fermentation processes involving Penicillium chrysogenum. An analysis using carbon-13 nuclear magnetic resonance spectroscopy revealed that this compound constitutes a significant portion (28 mol%) of the fermentation broth alongside penicillin V . This connection underscores its importance in antibiotic production and the understanding of metabolic pathways involved in penicillin biosynthesis.

Metabolic Studies and Pathway Exploration

In metabolic research, the compound serves as an intermediate in various biochemical pathways related to lysine metabolism. Its conversion to other metabolites provides insights into metabolic disorders and potential therapeutic targets for conditions associated with amino acid metabolism dysfunctions . The identification of stable metabolites like this compound aids researchers in developing better diagnostic tools and treatment strategies.

Mécanisme D'action

The mechanism by which D-Pyrohomoglutamic Acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in amino acid metabolic pathways and protein biosynthesis . The compound’s unique structure allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins.

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide pyroglutamique:

Acide D-homoglutamique: Le précurseur de l'acide D-pyrohomoglutamique, il subit une cyclisation pour former le cycle lactame.

Unicité: L'acide D-pyrohomoglutamique est unique en raison de sa configuration structurale spécifique et de la présence du cycle lactame, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à participer à un large éventail de réactions chimiques et ses applications dans divers domaines mettent en évidence son importance par rapport aux composés similaires .

Activité Biologique

6-Oxo-piperidine-2-carboxylic acid, also known as 6-oxo-pipecolic acid, is a compound that has garnered attention in biochemical research due to its role as a metabolite and potential biomarker in various metabolic disorders, particularly in the context of pyridoxine-dependent epilepsy (PDE). This article explores the biological activity of this compound, including its metabolic pathways, significance as a biomarker, and relevant case studies.

This compound is classified as an alpha-amino acid derivative. Its molecular formula is C₆H₉NO₃, and it is characterized by a piperidine ring with a carboxylic acid and a keto group at the 6th position. The compound is typically stable at room temperature and can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Metabolic Pathways

The synthesis of this compound occurs through the metabolism of lysine via the pipecolate pathway. In this pathway, L-lysine is converted to Δ1-piperidine-2-carboxylate (Δ1-P2C) and subsequently reduced to L-pipecolic acid (PIP). This is followed by oxidation to produce Δ1-P6C, which can further lead to the formation of this compound through enzymatic activities involving specific oxidases .

Biological Significance

Pyridoxine-Dependent Epilepsy (PDE) :

In patients with PDE due to ALDH7A1 deficiency, this compound accumulates significantly in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF). Research indicates that elevated levels of this metabolite can serve as a reliable biomarker for diagnosing PDE. For instance, a study showed that mean levels of 6-oxo-PIP in urine from PDE patients were substantially higher than those in non-PDE controls, with concentrations averaging 117.4 μmol/mmol creatinine compared to just 2.6 μmol/mmol creatinine for another metabolite, 2-OPP .

Quantitative Analysis

Quantitative measurements of this compound have been conducted using LC-MS/MS across various biological samples. A study analyzed plasma samples from PDE patients and found mean concentrations of 7.5 μM for 6-oxo-PIP versus 3.1 μM for 2-OPP . These findings underscore the potential of this compound as a diagnostic tool.

Case Studies

- Patient Cohort Study : A cohort study involving 15 genetically confirmed PDE patients demonstrated that elevated levels of 6-oxo-PIP could distinguish these patients from age-matched controls. The study emphasized the importance of early diagnosis and treatment initiation within the first year of life to optimize cognitive outcomes .

- Animal Model Research : In an Aldh7a1-knockout mouse model, increased concentrations of both 6-oxo-PIP and other related metabolites were observed in plasma and brain tissue. This model supports the hypothesis that these metabolites are critical indicators of metabolic disturbances associated with PDE .

Research Findings Summary

Propriétés

IUPAC Name |

6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXCPFJMYOQZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958739 | |

| Record name | 6-Hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-22-7 | |

| Record name | 6-Oxo-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinecarboxylic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3770-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.